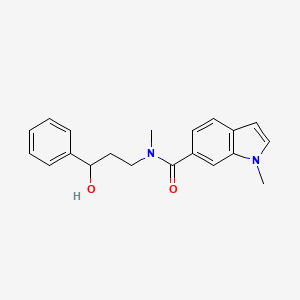![molecular formula C14H18N2O2S B5679330 N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5679330.png)
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide, also known as FTZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide varies depending on its application. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to promote plant growth by increasing the activity of enzymes involved in photosynthesis and respiration. It has also been shown to inhibit the growth of fungal and bacterial pathogens by disrupting their cell membranes. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to remove heavy metals and organic pollutants from contaminated water by adsorption and chelation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide vary depending on its application. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to promote plant growth by increasing the activity of enzymes involved in photosynthesis and respiration. It has also been shown to inhibit the growth of fungal and bacterial pathogens by disrupting their cell membranes. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to remove heavy metals and organic pollutants from contaminated water by adsorption and chelation.
実験室実験の利点と制限
The advantages of using N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in lab experiments include its high purity, low toxicity, and wide range of applications. N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used in a variety of biological and chemical assays. The limitations of using N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in lab experiments include its limited solubility in water and some organic solvents. N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide may also exhibit different biochemical and physiological effects depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for the research and development of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide could be further investigated as a potential anti-inflammatory and anti-tumor agent. Its mechanism of action could be elucidated to identify potential targets for drug development. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide could be further investigated as a plant growth regulator and a pesticide. Its effects on different plant species and pathogens could be studied to optimize its use in different agricultural settings. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide could be further investigated as a water treatment agent. Its adsorption and chelation properties could be optimized to remove a wider range of pollutants from contaminated water.
合成法
The synthesis of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide involves the reaction of 2-propyl-1,3-thiazole-4-carboxylic acid with 2-furylpropylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide as a white crystalline solid with a purity of over 95%.
科学的研究の応用
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been used as a plant growth regulator and a pesticide. It has been shown to promote plant growth and to protect crops from fungal and bacterial infections. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been used as a water treatment agent. It has been shown to remove heavy metals and organic pollutants from contaminated water.
特性
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-5-13-16-12(10-19-13)14(17)15-8-3-6-11-7-4-9-18-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWVXGUQGRADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5679254.png)
![2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one](/img/structure/B5679261.png)
![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5679278.png)
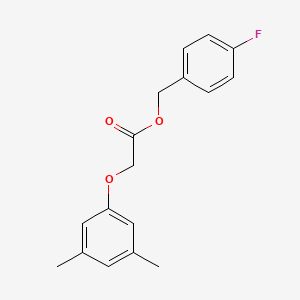
![(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)
![4,6-dimethoxy-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5679296.png)
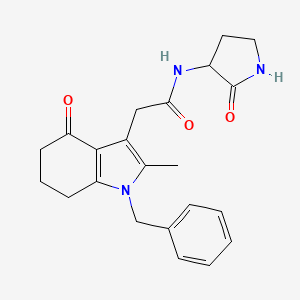
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5679305.png)
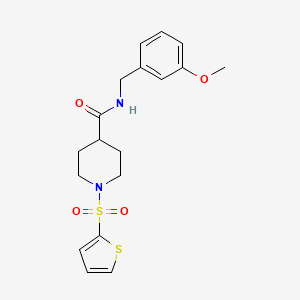
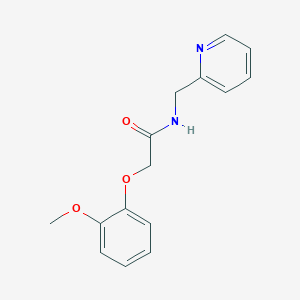
![2-(ethylamino)-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-5-pyrimidinecarboxamide](/img/structure/B5679314.png)

